molecular formula C10H16N2O5 B1524528 1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid CAS No. 1354952-07-0

1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1524528
CAS No.: 1354952-07-0
M. Wt: 244.24 g/mol
InChI Key: LTDFZKWZRWGDGI-UHFFFAOYSA-N
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Description

1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C10H16N2O5. It is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions .

Preparation Methods

The synthesis of 1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group for the amine functionality. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or triethylamine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid is widely used in scientific research, particularly in:

    Chemistry: As an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As a precursor in the development of pharmaceuticals and therapeutic agents.

    Industry: In the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid involves its role as a protecting group for amines. The tert-butoxycarbonyl group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.

Comparison with Similar Compounds

Similar compounds to 1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid include:

  • 1-{[(Tert-butoxy)carbonyl]amino}cyclopropanecarboxylic acid
  • 1-{[(Tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid

These compounds share the tert-butoxycarbonyl protecting group but differ in their core structures, leading to variations in their reactivity and applications. The uniqueness of this compound lies in its specific structure, which provides distinct stability and reactivity profiles .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O5/c1-10(2,3)17-9(16)11-12-5-6(8(14)15)4-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDFZKWZRWGDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN1CC(CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid

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